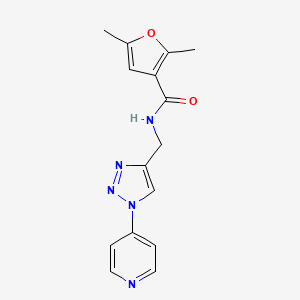

2,5-dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

説明

2,5-Dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a heterocyclic carboxamide derivative featuring a furan-3-carboxamide core linked to a 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl group. The triazole-pyridine unit may enhance π-π stacking interactions in biological targets, while the methyl groups on the furan could modulate lipophilicity and metabolic stability.

特性

IUPAC Name |

2,5-dimethyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-7-14(11(2)22-10)15(21)17-8-12-9-20(19-18-12)13-3-5-16-6-4-13/h3-7,9H,8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNFNBNBHZXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized into two groups: 1. Pyrazole Carboxamides (e.g., compounds 3a–3p from ): - These derivatives feature a pyrazole core substituted with aryl groups (e.g., phenyl, 4-chlorophenyl) and a carboxamide linker. Key differences include: - Heterocycle Type: The target compound uses a furan-triazole-pyridine system, whereas analogues in employ pyrazole-aryl scaffolds. - Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) in pyrazole carboxamides increase melting points (e.g., 3b: 171–172°C; 3d: 181–183°C) compared to non-halogenated derivatives (3a: 133–135°C) . The target compound’s methyl groups likely reduce its melting point relative to halogenated analogues. - Synthetic Yields: Pyrazole carboxamides exhibit moderate yields (62–71%), influenced by steric and electronic factors during coupling .

Pyrazine and Cyclohexene Carboxamides (): Examples include N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide. Cyclohexene or tetrahydrofuran moieties increase saturation, improving solubility compared to the target’s aromatic furan.

Key Data Comparison

Property Analysis

- Lipophilicity : The target’s furan and triazole-pyridine groups may confer intermediate lipophilicity, between halogenated pyrazoles (more polar) and saturated tetrahydrofuran analogues (more hydrophilic).

- Bioactivity : Pyrazole carboxamides in lack reported bioactivity data, but similar compounds are often explored as kinase inhibitors or antimicrobial agents. The triazole moiety in the target compound could enhance binding to metalloenzymes or nucleic acids.

- Solubility : The pyridine and triazole groups may improve aqueous solubility compared to purely aromatic systems.

Analytical Techniques and Structural Elucidation

- Spectroscopy : ¹H-NMR and MS data for analogues (e.g., δ 8.12 for triazole protons) suggest the target compound’s structure can be confirmed using similar methods .

Q & A

Q. Q1. What are the optimal synthetic routes for 2,5-dimethyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide?

Methodological Answer :

- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. This reaction is highly selective and compatible with pyridine derivatives .

- Step 2 : Couple the triazole intermediate with 2,5-dimethylfuran-3-carboxylic acid via amide bond formation. Activate the carboxylic acid with EDCI/HOBt or DCC for efficient coupling .

- Step 3 : Optimize reaction conditions (solvent, temperature, stoichiometry) using factorial design of experiments (DoE). For example, test DMF vs. acetonitrile at 25–80°C to maximize yield .

- Key Data : Typical yields range from 65–85%, with purity confirmed by HPLC (>95%) .

Q. Q2. Which spectroscopic techniques are critical for structural validation?

Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of triazole formation (e.g., 1,4-disubstitution) and methyl group integration on the furan ring .

- FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity, especially for novel derivatives .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.1) and detect impurities .

Advanced Research Questions

Q. Q3. How can computational methods predict reactivity or binding affinity of this compound?

Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as triazole ring formation or amide coupling energy barriers .

- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes with pyridine-binding pockets) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with pyridine N) .

Q. Q4. How to resolve contradictory bioactivity data across assays?

Methodological Answer :

- Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

- Statistical Analysis : Apply ANOVA to evaluate significance of dose-response variations (e.g., IC50 differences between enzymatic vs. cellular assays) .

- Metabolite Profiling : Use LC-MS/MS to detect in situ degradation products that may interfere with activity .

Q. Q5. What strategies improve solubility without compromising bioactivity?

Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., -OH, -SO3H) at the furan methyl positions or pyridine ring .

- Co-crystallization : Screen with cyclodextrins or PEG-based co-solvents to enhance aqueous stability .

- Salt Formation : Test hydrochloride or mesylate salts for improved pharmacokinetic profiles .

Experimental Design & Optimization

Q. Q6. How to design a robust SAR study for derivatives of this compound?

Methodological Answer :

- Variable Selection : Systematically modify substituents on (a) furan methyl groups, (b) triazole position, and (c) pyridine ring .

- High-Throughput Screening : Use 96-well plates to test 50+ derivatives against a panel of targets (e.g., cancer cell lines, bacterial enzymes) .

- Data Clustering : Apply PCA to group compounds by activity patterns and identify key structural determinants .

Q. Q7. What reactor designs are suitable for scaling up synthesis?

Methodological Answer :

- Microreactors : Enhance heat/mass transfer for CuAAC reactions, reducing side products during triazole formation .

- Continuous Flow Systems : Optimize residence time (e.g., 30–60 min) and temperature (50–70°C) for amide coupling steps .

- In-line Analytics : Integrate PAT tools (e.g., Raman spectroscopy) to monitor reaction progress in real time .

Data Analysis & Interpretation

Q. Q8. How to address discrepancies in computational vs. experimental binding affinities?

Methodological Answer :

- Force Field Calibration : Re-parameterize docking scoring functions using experimental IC50 data for 10–20 derivatives .

- Solvent Effects : Include implicit solvent models (e.g., PBS) in docking simulations to account for hydrophobic interactions .

- Validation Set : Compare predictions for 5–10 known inhibitors of the target to assess model accuracy .

Q. Q9. What statistical approaches validate reproducibility in synthetic yields?

Methodological Answer :

- Repeatability Testing : Conduct triplicate syntheses under identical conditions; calculate %RSD (<5% indicates robustness) .

- Taguchi Methods : Optimize factors (e.g., catalyst loading, solvent volume) using orthogonal arrays to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。